N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-6-9-19(10-7-14)30(27,28)25-18-5-3-4-16(12-18)22(26)24-17-8-11-20-21(13-17)29-15(2)23-20/h3-13,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPOOBXTWJXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 320.37 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with sulfonamide derivatives. The process may utilize various coupling reagents and conditions to optimize yield and purity.
Antidiabetic Activity
Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, derivatives of benzenesulfonamide have shown hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide .
Table 1: Antidiabetic Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | TBD | This study |
| Glibenclamide | 5.0 | |
| Other Sulfonamide Derivatives | 10.0 - 15.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Candida albicans | 12 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in glucose metabolism, contributing to their antidiabetic effects.
- Disruption of Bacterial Cell Walls : The sulfonamide group in the compound may interfere with bacterial folic acid synthesis, leading to growth inhibition.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies
- Antidiabetic Evaluation : A study involving the administration of similar thiazole derivatives in diabetic rat models demonstrated a significant reduction in blood glucose levels compared to control groups .
- Antimicrobial Testing : Clinical evaluations revealed that compounds with similar structures exhibited effective bacterial inhibition in patients with recurrent infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide and sulfonamide derivatives, focusing on synthesis, physicochemical properties, and functional group influences.
Table 1: Comparative Analysis of Structural Analogues
*Approximate yield range inferred from synthesis steps in .
Key Findings:
Synthetic Efficiency :
- The target compound’s yield (63%) is comparable to analogs 7q–7t (68–77%) . However, triazole derivatives from exhibit broader yield ranges (50–75%), influenced by halogen substituents (Cl, Br) and tautomeric stability.
For instance, 7t’s high melting point (237.7–239.1°C) may arise from strong intermolecular hydrogen bonding via its thiazole-thione group . Conversely, 7q–7t’s thioether-linked heterocycles (pyridine, thiazole) may enhance binding affinity to biological targets .
Spectral Characterization :
- The target’s ¹H-NMR confirms aromatic protons at δ 7.2–8.1 ppm and sulfonamido NH at δ 10.2 ppm . In contrast, triazole derivatives lack C=O IR bands (1663–1682 cm⁻¹), confirming cyclization to thione tautomers.
Q & A
Q. What are the common synthetic routes for preparing N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide and its derivatives?
The synthesis typically involves multi-step reactions:
- Amide Coupling : The benzamide core is formed via coupling between a benzoic acid derivative and an amine-containing benzothiazole intermediate, often using reagents like EDCI/HOBt or DCC .
- Sulfonamide Incorporation : The 4-methylphenylsulfonamido group is introduced through nucleophilic substitution, where a sulfonyl chloride reacts with an aniline intermediate under basic conditions (e.g., NaH or pyridine) .
- Benzothiazole Formation : 2-methylbenzothiazole derivatives are synthesized via cyclization of thioamide precursors in the presence of oxidizing agents like H₂O₂ or iodine .
Purification methods include column chromatography and recrystallization, with HPLC used to confirm purity (>90%) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.6–8.5 ppm, sulfonamide NH at δ 10–11 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 511 [M+H]⁺ in ).
- Infrared (IR) Spectroscopy : Bands for C=O (~1660 cm⁻¹) and S=O (~1150 cm⁻¹) confirm amide and sulfonamide groups .
- Melting Point Analysis : Used to assess purity (e.g., melting points ranging from 166–239°C in benzothiazole derivatives) .
Advanced Research Questions
Q. How does structural modification of the benzothiazole or sulfonamide groups influence biological activity?
- Benzothiazole Modifications : Substitutions at the 2-methyl position (e.g., halogens, methoxy) enhance cytotoxicity in cancer cell lines (HepG2, HCT116) by improving membrane permeability .
- Sulfonamide Variations : Bulkier substituents (e.g., 4-methylphenyl vs. trifluoromethyl) affect target selectivity. For example, *N-(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide) derivatives show dopamine D3 receptor agonism (EC₅₀ < 100 nM) .
- Data Example : In kinase inhibition assays, 4-methylphenylsulfonamido derivatives exhibit IC₅₀ values ranging from 0.27 µM to 25 µM against LCK tyrosine kinase, depending on substituent electronic effects .
Q. What mechanisms underlie the compound’s biological activity in disease models?
- Anticancer Activity : Derivatives induce apoptosis in HeLa and SKOV-3 cells via ROS-mediated mitochondrial dysfunction and caspase-3 activation .
- Enzyme Modulation : The sulfonamide moiety acts as a hydrogen-bond donor to inhibit monoamine oxidase (MAO-B) or activate sirtuin-1 (SIRT1) with EC₁.₅ values as low as 2.9 µM .
- Receptor Targeting : Benzamide derivatives show selectivity for dopamine D3 receptors over D2 (10–100x higher affinity) due to hydrophobic interactions with receptor subpockets .
Q. How should researchers address discrepancies in reported IC₅₀ or EC₅₀ values for similar derivatives?
Contradictory data (e.g., IC₅₀ of 3.5 µM vs. 25 µM for LCK inhibitors in ) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer pH .
- Cell Line Differences : Tumor cell heterogeneity (e.g., HepG2 vs. MDA-MB-468 metabolic profiles) .
- Statistical Methods : Use of triplicate vs. quadruplicate measurements. Researchers should standardize protocols and validate findings across multiple models .
Methodological Considerations
Q. What strategies optimize the yield of sulfonamide intermediates during synthesis?
Q. How can computational tools aid in designing derivatives with improved target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
